

ML315 IC50 values for Clk1, Clk2, Clk4, Dyrk1A

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Compound of Interest		
Compound Name:	ML 315	
Cat. No.:	B1193236	Get Quote

An Objective Comparison of ML315 Potency Against Clk and Dyrk Kinases

This guide provides a comparative analysis of the inhibitor ML315 against key members of the Cdc-like kinase (Clk) and Dual-specificity tyrosine phosphorylation-regulated kinase (Dyrk) families. The central focus is the half-maximal inhibitory concentration (IC50) of ML315 against Clk1, Clk2, Clk4, and Dyrk1A, supported by detailed experimental methodologies and visual representations of relevant biological pathways and workflows.

Data Presentation: ML315 IC50 Values

The inhibitory activity of ML315 was quantified to determine its potency against various Clk and Dyrk kinase isoforms. The resulting IC50 values, presented in nanomolar concentrations (nM), offer a clear metric for comparing the compound's efficacy across these related kinases. ML315 demonstrates notable potency for Clk1 and Clk4, with slightly reduced activity against Clk2 and Dyrk1A.[1][2]

Kinase Target	ML315 IC50 (nM)	
Clk1	68	
Clk2	231	
Clk4	68	
Dyrk1A	282	
Data sourced from the NIH Molecular Libraries Program probe report for ML315.[1]		



Experimental Protocols

The determination of IC50 values for ML315 was conducted using a radiometric-based filtration binding assay.[2] This established method provides a quantitative measure of kinase activity and, consequently, the inhibitory potential of a compound.

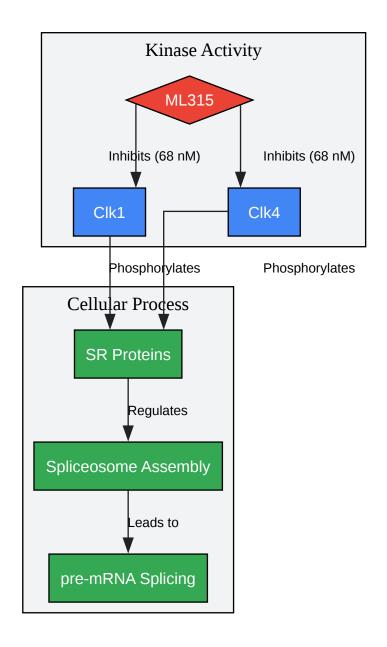
Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

- Reaction Setup: The kinase, substrate (a protein or peptide specific to the kinase), and the inhibitor (ML315 at varying concentrations) are combined in a reaction buffer.
- Initiation of Reaction: The enzymatic reaction is initiated by the addition of radiolabeled ATP, specifically ³³P-γ-ATP.[2]
- Incubation: The reaction mixture is incubated for a predetermined period at a controlled temperature to allow for the kinase-mediated transfer of the radiolabeled phosphate from ATP to the substrate.
- Termination and Filtration: The reaction is stopped, and the mixture is transferred to a filter membrane which captures the phosphorylated substrate.
- Washing: Unreacted ³³P-y-ATP is washed away from the filter.
- Detection: The amount of radioactivity remaining on the filter, which corresponds to the amount of phosphorylated substrate, is measured using a scintillation counter.
- Data Analysis: The percentage of inhibition for each concentration of ML315 is calculated relative to a control reaction with no inhibitor. These values are then plotted against the logarithm of the inhibitor concentration to generate a dose-response curve, from which the IC50 value is determined.[3]

Visualizations: Signaling Pathway and Experimental Workflow

To further elucidate the context and methodology of this research, the following diagrams have been generated.

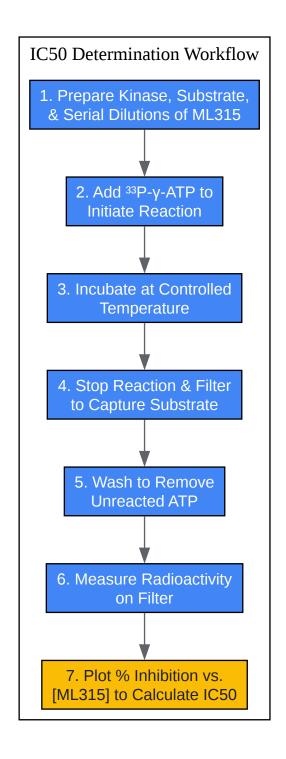




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Caption: Role of Clk1 and Clk4 in pre-mRNA splicing and its inhibition by ML315.





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Caption: Experimental workflow for determining kinase inhibitor IC50 values.



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References

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- 3. courses.edx.org [courses.edx.org]
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